4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds and heteroaryl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of biaryl and heteroaryl compounds.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
Phenylboronic acid pinacol ester: Another boronic ester with applications in organic synthesis.
Bis(pinacolato)diboron:
Uniqueness
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to simpler boronic esters. The presence of the S-methylsulfonimidoyl group provides additional functionalization options, making it a versatile reagent in synthetic chemistry.
Properties
IUPAC Name |
imino-methyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKTZFTVNYBBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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